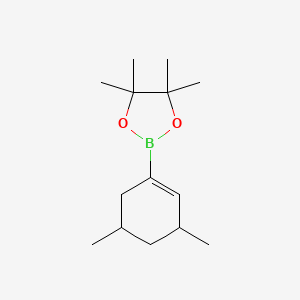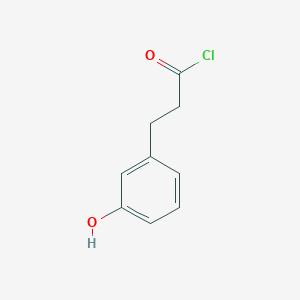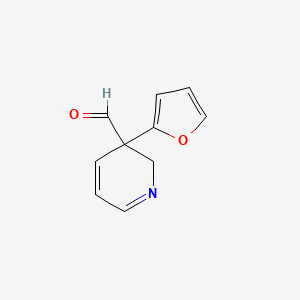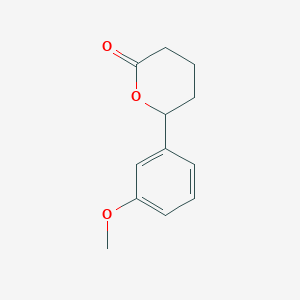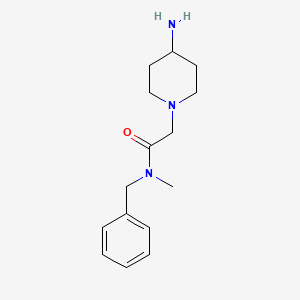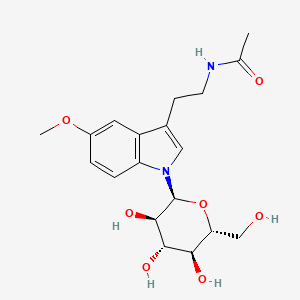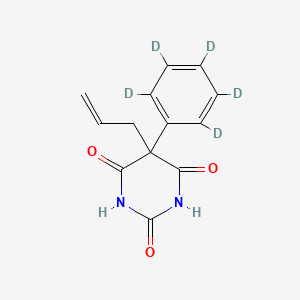
5-(2,3,4,5,6-pentadeuteriophenyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,3,4,5,6-pentadeuteriophenyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione: is a deuterated derivative of a diazinane trione compound. The presence of deuterium atoms in the phenyl ring makes this compound particularly useful in isotopic labeling studies, which are essential for understanding complex chemical reactions and mechanisms. This compound is of significant interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,3,4,5,6-pentadeuteriophenyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione typically involves the following steps:
Deuteration of Phenyl Ring: The phenyl ring is deuterated using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C).
Formation of Diazinane Trione: The deuterated phenyl ring is then reacted with appropriate precursors to form the diazinane trione structure. This step may involve the use of reagents such as urea and acetic anhydride under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using specialized reactors and catalysts. The deuterated phenyl ring is then subjected to further chemical reactions to obtain the final product. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the diazinane trione structure are replaced with other groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron (Fe).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry:
Isotopic Labeling: The deuterated phenyl ring allows for precise isotopic labeling studies, aiding in the understanding of reaction mechanisms and pathways.
Catalysis: The compound can be used as a catalyst or catalyst precursor in various chemical reactions.
Biology:
Metabolic Studies: The compound can be used in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine:
Drug Development: The compound can be used in the development of deuterated drugs, which may exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry:
Material Science: The compound can be used in the development of advanced materials with unique properties, such as increased stability or altered reactivity.
Mechanism of Action
The mechanism of action of 5-(2,3,4,5,6-pentadeuteriophenyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The deuterium atoms in the phenyl ring can influence the compound’s reactivity and stability, leading to unique effects in chemical and biological systems. The compound may act as a catalyst or inhibitor in various reactions, depending on the specific conditions and targets involved.
Comparison with Similar Compounds
Phenyl-D5-boronic acid: A deuterated form of phenylboronic acid, widely used in organic synthesis for the formation of carbon-carbon bonds.
2-(2,3,4,5,6-Pentadeuteriophenyl)phenol: Another deuterated compound used in isotopic labeling studies.
Uniqueness:
Deuterium Labeling: The presence of deuterium atoms in the phenyl ring makes 5-(2,3,4,5,6-pentadeuteriophenyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione unique compared to non-deuterated analogs. This labeling allows for precise tracking and analysis in various studies.
Versatility: The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Properties
Molecular Formula |
C13H12N2O3 |
|---|---|
Molecular Weight |
249.28 g/mol |
IUPAC Name |
5-(2,3,4,5,6-pentadeuteriophenyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H12N2O3/c1-2-8-13(9-6-4-3-5-7-9)10(16)14-12(18)15-11(13)17/h2-7H,1,8H2,(H2,14,15,16,17,18)/i3D,4D,5D,6D,7D |
InChI Key |
WOIGZSBYKGQJGL-DKFMXDSJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(=O)NC(=O)NC2=O)CC=C)[2H])[2H] |
Canonical SMILES |
C=CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


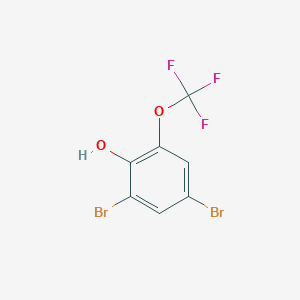
![methyl (1R,2R,4S)-2-ethyl-2,5,7-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate;N-methylmethanamine](/img/structure/B13855556.png)
![[17-[2-[tert-butyl(dimethyl)silyl]oxyacetyl]-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B13855567.png)
